molecular formula C15H16N4 B8507410 N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyridin-2-amine

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyridin-2-amine

Cat. No.: B8507410
M. Wt: 252.31 g/mol
InChI Key: VXWQRHVUQBVDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyridin-2-amine is a useful research compound. Its molecular formula is C15H16N4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C15H16N4/c1-18(14-9-5-6-10-16-14)11-15-17-12-7-3-4-8-13(12)19(15)2/h3-10H,11H2,1-2H3

InChI Key

VXWQRHVUQBVDBC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN(C)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask were added 0.6 g 2-(methylamino)pyridine and 20 ml tetrahydrofuran, and the mixture was cooled to 5 C. To this mixture were added 0.26 g of 60% sodium hydride in mineral oil in small portions, and after stirring at 5-10 C for ten minutes, 1.0 g of 2-(chloromethyl)-1-methyl-1H-benzimidazole was added. The reaction mixture was heated to 45 C for 16 hours, then cooled to 22 C and quenched with 40 ml water. The product was extracted with 40 ml ethyl acetate and following removal of the solvent, the product was purified by silica gel chromatography using 63% ethyl acetate, 25% hexane and 12% methanol resulting in 0.55 g of a yellow solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

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